molecular formula C15H14F3NOS B3040971 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime CAS No. 256370-34-0

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime

Cat. No.: B3040971
CAS No.: 256370-34-0
M. Wt: 313.3 g/mol
InChI Key: MACITGRNTOHYDU-GRSHGNNSSA-N
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Description

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a phenyl ring, and a thienyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime typically involves multiple steps, starting with the preparation of the thienyl and phenyl intermediates. Common synthetic routes include:

    Step 1: Preparation of 4-Phenyl-5-(trifluoromethyl)-2-thienyl intermediate through a series of reactions involving halogenation and coupling reactions.

    Step 2: Formation of ethan-one derivative by introducing the ethan-one group to the intermediate.

    Step 3: Conversion of ethan-one to 1-ethyloxime using hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and ketones.

    Reduction: Reduction reactions can convert the oxime group to amines.

    Substitution: The trifluoromethyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oximes, ketones, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, affecting their function.

    Pathways: It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Trifluoromethylacetophenone
  • 4-Acetylbenzotrifluoride
  • 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime stands out due to its unique combination of trifluoromethyl, phenyl, and thienyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-N-ethoxy-1-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NOS/c1-3-20-19-10(2)13-9-12(11-7-5-4-6-8-11)14(21-13)15(16,17)18/h4-9H,3H2,1-2H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACITGRNTOHYDU-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C)\C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime
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Reactant of Route 5
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1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime

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